Antifungal Agent 60 Demonstrates 4-Fold Superior Fungal Growth Inhibition Versus Fluconazole at Quarter Concentration
Antifungal agent 60 (compound 16) exhibited significantly superior fungal growth inhibition compared to fluconazole in head-to-head testing against multiple fungal strains. Specifically, 0.5 μg/mL of Antifungal agent 60 was more effective at inhibiting fungal growth than 2 μg/mL of fluconazole across the tested strains, representing a 4-fold lower concentration achieving greater inhibition [1]. This finding demonstrates that Antifungal agent 60 achieves superior pharmacodynamic effect at substantially reduced exposure levels relative to the clinical benchmark triazole.
| Evidence Dimension | Fungal growth inhibition efficacy |
|---|---|
| Target Compound Data | 0.5 μg/mL achieved effective inhibition |
| Comparator Or Baseline | Fluconazole at 2 μg/mL (less effective than target at 0.5 μg/mL) |
| Quantified Difference | Target compound at 0.5 μg/mL > fluconazole at 2 μg/mL in inhibition efficacy (approximately 4-fold lower concentration required) |
| Conditions | In vitro fungal growth assays against seven human pathogenic fungal species, two fluconazole-resistant C. albicans isolates, and two multi-drug resistant C. auris isolates |
Why This Matters
For procurement decisions, this establishes that Antifungal agent 60 achieves superior growth suppression at lower working concentrations, reducing compound consumption in large-scale screening campaigns and minimizing solvent-related artifacts in cell-based assays.
- [1] Xie F, et al. Novel antifungal triazoles with alkynyl-methoxyl side chains: Design, synthesis, and biological activity evaluation. Eur J Med Chem. 2023 Sep 5;257:115506. View Source
